molecular formula C11H15BrO2 B13928808 1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol

1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol

Cat. No.: B13928808
M. Wt: 259.14 g/mol
InChI Key: QRANAVRBIMRJDV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol is an organic compound characterized by the presence of a bromophenyl group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol typically involves the reaction of 4-bromobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
  • 1-(4-Aminophenyl)-2,2-dimethyl-1,3-propanediol
  • 1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanedione

Uniqueness

1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol is unique due to its specific combination of a bromophenyl group and a propanediol backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-(4-bromophenyl)-2,2-dimethylpropane-1,3-diol

InChI

InChI=1S/C11H15BrO2/c1-11(2,7-13)10(14)8-3-5-9(12)6-4-8/h3-6,10,13-14H,7H2,1-2H3

InChI Key

QRANAVRBIMRJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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